molecular formula C11H8N4O2 B1479525 1-(cyanomethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid CAS No. 2098135-11-4

1-(cyanomethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B1479525
CAS No.: 2098135-11-4
M. Wt: 228.21 g/mol
InChI Key: GOKIQFYEAYJWRE-UHFFFAOYSA-N
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Description

1-(Cyanomethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound featuring a pyrazole core substituted with a cyanomethyl group at position 1, a pyridin-4-yl moiety at position 3, and a carboxylic acid group at position 3. This structure combines electron-withdrawing (cyanomethyl, carboxylic acid) and aromatic (pyridinyl) groups, making it a versatile scaffold for pharmaceutical and agrochemical applications. Its synthesis likely involves cyclization and functionalization steps similar to related pyrazole derivatives .

Properties

IUPAC Name

2-(cyanomethyl)-5-pyridin-4-ylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O2/c12-3-6-15-10(11(16)17)7-9(14-15)8-1-4-13-5-2-8/h1-2,4-5,7H,6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOKIQFYEAYJWRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NN(C(=C2)C(=O)O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Cyanomethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, featuring a pyrazole ring substituted with both a cyanomethyl group and a pyridinyl moiety, positions it as a candidate for various biological applications, particularly in drug development and enzyme inhibition.

  • Molecular Formula : C11_{11}H8_{8}N4_4O2_2
  • Molecular Weight : 228.21 g/mol
  • CAS Number : 2098135-11-4

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanism often involves the binding to active sites of target proteins, modulating their activity. The presence of the cyanomethyl and pyridine groups enhances its binding affinity and selectivity towards various biological targets.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including 1-(cyanomethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid. In particular, compounds in this class have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

CompoundIC50_{50} (μM)COX-1 InhibitionCOX-2 Inhibition
1-(Cyanomethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acidTBDTBDTBD
Celecoxib0.015.400.01
IndomethacinTBDTBDTBD

The structure-activity relationship (SAR) indicates that modifications in the aryl substituents can significantly alter the anti-inflammatory properties of these compounds .

Antiviral Activity

Research has also explored the antiviral capabilities of pyrazole derivatives. A study indicated that certain derivatives exhibited promising inhibitory activities against neuraminidase, an enzyme critical for viral replication. The effectiveness was shown to increase with electron-withdrawing groups at specific positions on the phenyl ring .

Anticancer Activity

The compound has been investigated for its potential anticancer properties. Pyrazole derivatives have demonstrated cytotoxic effects on various cancer cell lines, suggesting that this compound may interfere with cancer cell proliferation through apoptosis induction or cell cycle arrest mechanisms.

Case Studies

  • Inhibition of Neuraminidase : A study evaluated various pyrazole derivatives for their ability to inhibit neuraminidase, with some compounds showing significant activity at concentrations as low as 10 μM. The most effective derivative from this series was identified as having a fluorophenyl substituent, which enhanced its inhibitory potency .
  • COX Inhibition : Another investigation focused on the anti-inflammatory effects of a series of pyrazole derivatives, including the compound . Results indicated that certain substitutions led to enhanced selectivity for COX-2 over COX-1, suggesting therapeutic potential in reducing inflammation while minimizing gastrointestinal side effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazole Core

Position 1 Substituents
  • Difluoromethyl Group: In 1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid (), the difluoromethyl substituent increases lipophilicity and metabolic stability compared to cyanomethyl, favoring agrochemical applications .
  • Chloropyridinyl Groups : Compounds like 1-(3-chloropyridin-2-yl)-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid () feature halogenated pyridinyl groups, which enhance steric bulk and electronic interactions in insecticidal targets .
Position 3 Substituents
  • Pyridin-4-yl vs. Pyridin-2-yl : The pyridin-4-yl group in the target compound provides a planar aromatic system, while pyridin-2-yl derivatives (e.g., ) introduce steric hindrance and altered hydrogen-bonding capabilities .
Position 5 Substituents
  • Carboxylic Acid : The carboxylic acid group enables salt formation and hydrogen bonding, critical for solubility and target binding.
  • Carboxamide : Derivatives like 1-[(6-chloropyridin-3-yl)methyl]-N-(4-ethoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxamide () replace the acid with an amide, reducing acidity and improving membrane permeability .

Fluorinated Analogs

Fluorine substitution is a common strategy to optimize bioactivity:

  • Trifluoromethyl Groups : In 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (), trifluoromethyl groups enhance lipophilicity and resistance to oxidative metabolism, making the compound suitable for long-lasting insecticidal effects .
  • Difluoroethoxy Groups : highlights 1-(3-chloropyridin-2-yl)-3-(2,2-difluoroethoxy)-1H-pyrazole-5-carbonyl chloride, where the difluoroethoxy group balances hydrophobicity and electronic effects for improved pesticidal activity .

Structural and Physicochemical Properties

Compound Name Molecular Formula Substituents (Positions 1, 3, 5) Molecular Weight Key Properties
1-(Cyanomethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid (Target) C₁₁H₈N₄O₂ 1: Cyanomethyl; 3: Pyridin-4-yl; 5: COOH 240.21 High acidity, moderate lipophilicity
1-(Difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid C₁₀H₇F₂N₃O₂ 1: Difluoromethyl; 3: Pyridin-4-yl; 5: COOH 239.18 Enhanced metabolic stability
1-(3-Chloropyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid C₁₀H₆ClF₃N₃O₂ 1: 3-Chloropyridin-2-yl; 5: CF₃, COOH 305.62 High insecticidal activity
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid C₈H₁₁N₃O₄ 1: Methyl; 3: Propyl; 5: COOH, NO₂ 213.19 Nitro group confers redox activity

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 1-(cyanomethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid typically proceeds through:

  • Construction of the pyrazole ring substituted at N1 and C3 positions.
  • Introduction of the pyridin-4-yl group at the C3 position of the pyrazole.
  • Functionalization at N1 with a cyanomethyl group.
  • Oxidation or hydrolysis steps to install the carboxylic acid at the 5-position of the pyrazole ring.

Pyrazole Core and Pyridin-4-yl Substitution

Key Method: Vilsmeier-Haack Formylation and Subsequent Functionalization

  • Pyrazole-4-carbaldehydes serve as important intermediates for further functionalization. They can be synthesized by the Vilsmeier-Haack reaction using phosphoryl chloride and dimethylformamide (DMF) on substituted pyrazoles at elevated temperatures (90-120 °C).
  • For example, 5-chloro-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde was prepared by reacting 2-phenyl-5-pyridin-4-yl-2,4-dihydropyrazol-3-one with DMF and POCl3 under Vilsmeier-Haack conditions.
  • The pyridin-4-yl substituent is introduced via condensation or coupling reactions involving pyridin-4-yl precursors or pyridine-containing hydrazones.

Introduction of the Cyanomethyl Group at N1

Cyanohydrin Formation and Reduction

  • Cyanomethyl substituents on pyrazoles can be introduced via cyanohydrin intermediates. For example, 1,3-diarylpyrazol-4-ylacetic acids are prepared by reacting pyrazole-4-carbaldehydes with hydrogen cyanide (HCN) generated in situ from sodium or potassium cyanide and acid in polar solvents such as DMF, 2-propanol, or 2-butanol at 5-40 °C. This forms cyanohydrins which can be subsequently reduced with stannous chloride (SnCl2) in acidic media.
  • This approach provides a route to attach the cyanomethyl group at the N1 position via the aldehyde functionality on the pyrazole ring.

Carboxylic Acid Functionalization at the 5-Position

Oxidation of Pyrazole Aldehydes

  • The aldehyde group at the 5-position of the pyrazole ring can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) in aqueous or pyridine-water media.
  • The resulting pyrazole-5-carboxylic acid can be isolated and purified by acidification and crystallization steps.
  • Esterification to ethyl esters and further transformations to acyl chlorides or amides have also been reported, but for the target compound, the acid form is the desired product.

Representative Reaction Scheme Summary

Step Reaction Type Reagents/Conditions Outcome
1 Vilsmeier-Haack formylation Phosphoryl chloride (POCl3), DMF, 90-120 °C Pyrazole-4-carbaldehyde intermediate
2 Cyanohydrin formation HCN (from NaCN/KCN + acid), polar solvent, 5-40 °C Cyanohydrin intermediate at N1 position
3 Reduction SnCl2 in HCl-AcOH Cyanomethyl-substituted pyrazole derivative
4 Oxidation Potassium permanganate (KMnO4), aqueous or pyridine medium Conversion of aldehyde to carboxylic acid at 5-position

Detailed Research Findings and Notes

  • The Vilsmeier-Haack reaction is a reliable and widely used method for formylation of pyrazole derivatives, enabling further functionalization.
  • Cyanohydrin formation from pyrazole-4-carbaldehydes provides a versatile intermediate to introduce cyanomethyl groups, which can be reduced cleanly under mild acidic conditions.
  • Oxidation of pyrazole aldehydes to carboxylic acids is efficiently achieved by KMnO4, often giving high yields and clean products suitable for further derivatization or isolation as acids.
  • The presence of the pyridin-4-yl substituent at C3 is typically introduced prior to cyanomethylation and oxidation steps, often via condensation or coupling reactions involving pyridine derivatives.
  • Alternative methods involving cyclization of substituted hydrazines and α,β-unsaturated esters have been reported for related pyrazole carboxylic acids but are less documented specifically for cyanomethyl-pyridinyl pyrazoles.
  • The entire synthetic sequence requires careful control of reaction conditions, especially temperature and stoichiometry, to maximize yield and minimize side products such as isomers or over-oxidation products.

Summary Table of Key Parameters

Parameter Typical Conditions/Values Comments
Vilsmeier-Haack Reagents POCl3, DMF Temperature 90-120 °C; reaction time 3-6 h
Cyanohydrin Formation Solvent DMF, 2-propanol, or 2-butanol Temperature 5-40 °C
Cyanohydrin Reduction SnCl2 in HCl-AcOH Mild acidic conditions
Oxidation Agent KMnO4 in water or pyridine-water Room temperature to reflux; reaction time varies
Yield Range Moderate to high (varies by step) Purification by crystallization or chromatography

Q & A

Q. What are the common synthetic routes for preparing 1-(cyanomethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves cyclocondensation followed by cross-coupling reactions . For example:

  • Cyclocondensation : Start with ethyl acetoacetate and a hydrazine derivative to form the pyrazole core. Adjust substituents using reagents like N,N-dimethylformamide dimethyl acetal (DMF-DMA) .
  • Suzuki-Miyaura Coupling : Introduce the pyridin-4-yl group via Pd-catalyzed coupling with pyridinyl boronic acid. Optimize catalyst (e.g., Pd(PPh₃)₄), solvent (DMF/water mixtures), and temperature (80–100°C) to enhance yield .
  • Cyanomethylation : Introduce the cyanomethyl group via nucleophilic substitution (e.g., chloro precursor with KCN/NaCN). Monitor reaction time to avoid over-cyanation. Key Parameters: Catalyst loading (1–5 mol%), solvent polarity, and inert atmosphere (N₂/Ar) improve reproducibility .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and how should data interpretation account for potential impurities?

Methodological Answer:

  • IR Spectroscopy : Identify functional groups (carboxylic acid O-H stretch: 2500–3300 cm⁻¹; C≡N stretch: ~2200 cm⁻¹).
  • NMR : Use ¹H NMR to confirm pyridinyl protons (δ 8.5–9.0 ppm) and cyanomethyl protons (δ ~3.5–4.0 ppm). ¹³C NMR detects the carboxylic carbon (δ ~165–170 ppm).
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for [M+H]⁺).
  • HPLC : Assess purity with a C18 column and UV detection (λ = 254 nm). Impurity Management: Compare retention times with standards and use gradient elution to resolve byproducts .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of 1-(cyanomethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid?

Methodological Answer:

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d,p) basis sets. Calculate frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites.
  • Solvent Effects : Apply polarizable continuum models (PCM) to simulate solvent interactions (e.g., DMSO, water).
  • Reactivity Insights : Analyze Fukui indices to identify reactive regions for functionalization (e.g., electrophilic attack at the pyridinyl ring). Validate with experimental kinetic studies .

Q. What strategies can resolve contradictions in biological activity data for pyrazole derivatives, and how can structure-activity relationships (SAR) be established?

Methodological Answer:

  • Data Reconciliation : Cross-validate bioassay results (e.g., IC₅₀ values) using orthogonal assays (e.g., enzymatic vs. cell-based).
  • SAR Studies : Systematically modify substituents (e.g., pyridinyl vs. phenyl, cyanomethyl vs. methyl). Use multivariate analysis (e.g., CoMFA) to correlate structural features with activity.
  • Crystallography : Resolve 3D structures (e.g., X-ray) to identify binding conformations. Compare with docking poses .

Q. How can molecular docking studies predict the interaction of this compound with biological targets (e.g., kinases or carbonic anhydrases)?

Methodological Answer:

  • Target Selection : Prioritize proteins with pyrazole-binding pockets (e.g., carbonic anhydrase IX, COX-2) .
  • Docking Protocol : Use AutoDock Vina with a grid box centered on the active site. Adjust flexibility (ligand and side chains) and scoring functions (e.g., AMBER).
  • Validation : Compare docking poses with co-crystallized ligands (RMSD < 2.0 Å). Validate binding affinities via isothermal titration calorimetry (ITC) .

Data Analysis and Experimental Design

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40–60°C for 1–4 weeks. Monitor degradation via HPLC.
  • Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life at 25°C. Identify degradation products with LC-MS/MS.
  • Solid-State Stability : Store under controlled humidity (RH 40–75%) and analyze polymorphic transitions via PXRD .

Q. What experimental and computational approaches can address discrepancies in NMR chemical shifts reported for similar pyrazole derivatives?

Methodological Answer:

  • Condition Replication : Match solvent (e.g., DMSO-d₆ vs. CDCl₃), concentration, and temperature.
  • 2D NMR : Use HSQC/HMBC to resolve overlapping signals (e.g., pyridinyl vs. pyrazole protons).
  • DFT-NMR Predictions : Compare experimental shifts with computed values (GIAO method) to confirm assignments. Adjust for tautomerism .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-(cyanomethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
1-(cyanomethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid

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